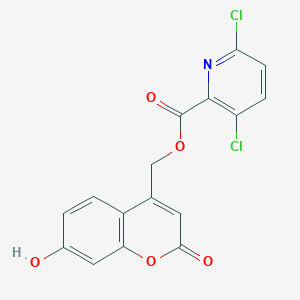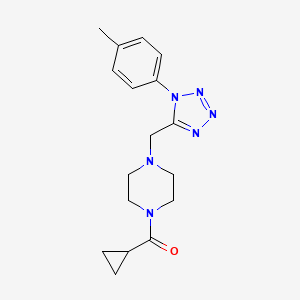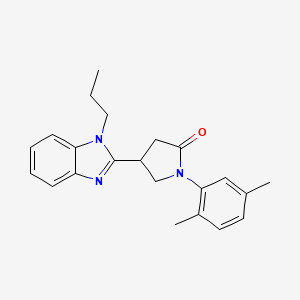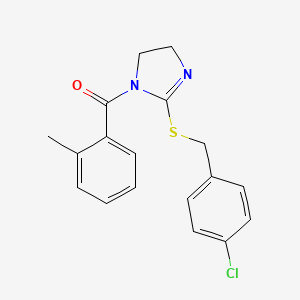![molecular formula C20H22N2O6 B2820185 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 1785762-86-8](/img/structure/B2820185.png)
5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a furan ring, which is a five-membered ring with an oxygen atom. It also has a pentanoic acid group attached to the pyrazole ring .Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders .
Cancer Research
In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. Its interaction with specific enzymes and signaling pathways can lead to the suppression of tumor growth and metastasis. This makes it a promising candidate for developing new anticancer therapies .
Anti-inflammatory Applications
The compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes it useful in the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in neuroprotective drug development .
Mecanismo De Acción
Target of Action
The compound primarily targets the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway . It also inhibits NF-κB transactivation activity .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . The downstream effects include the inhibition of cell proliferation, transformation, and cancer cell metastasis . It also results in the suppression of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Pharmacokinetics
It is known to be soluble in chloroform . Its bioavailability is likely influenced by its solubility and other physicochemical properties.
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also results in the inhibition of IκBα phosphorylation at Ser32, leading to the inhibition of NF-κB activation and cell migration .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAWBYISRVBOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid | |
CAS RN |
1785762-86-8 |
Source


|
| Record name | 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820104.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)


![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)


![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)
![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)